MLN8054 - 869363-13-3

MLN8054

Catalog Number: EVT-288120
CAS Number: 869363-13-3
Molecular Formula: C25H15ClF2N4O2
Molecular Weight: 476.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MLN8054 is a synthetically derived small molecule that acts as a selective inhibitor of the Aurora A kinase. [] It is classified as a benzazepine derivative and plays a crucial role in scientific research aimed at understanding the functions of Aurora A kinase and developing novel anticancer therapeutic strategies. [, ]

Synthesis Analysis

MLN8054 is synthesized through a multi-step process. One method involves using [14C]-cyanamide as a starting material. [] First, [14C]-cyanamide is coupled with 4-aminobenzoic acid to produce [14C]-4-guanidinobenzoic acid. This intermediate is then reacted with 9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-amine to yield the final product, sodium ring-[14C]-4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-benzoate (MLN8054). []

Alternatively, sodium carboxyl-[14C]-4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-benzoate (MLN8054) can be synthesized from carboxyl-[14C]-4-guanidinobenzoic acid in a single step. []

Deuterated and 15N-labeled versions of MLN8054 ([D4,15N]-4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-benzoic acid) have also been synthesized. These utilize [15N2]-cyanamide and [D4]-4-aminobenzoic acid as starting materials in a two-step process. []

Molecular Structure Analysis

MLN8054 consists of a pyrimido[5,4-d][2]benzazepine core, with a chloro substituent at the 9-position and a 2,6-difluorophenyl group attached to the 7-position. [] An amino group at the 2-position of the core structure links to a 4-aminobenzoic acid moiety. []

Crystal structure analysis of MLN8054 bound to Aurora A kinase reveals that the compound occupies the ATP binding site, forming critical interactions with residues in the hinge region and the activation loop. [] MLN8054 induces an unusual "DFG-up" conformation of the activation loop, which is critical for its selectivity towards Aurora A over other Aurora kinases. []

Chemical Reactions Analysis

One key chemical reaction involving MLN8054 is its binding to Aurora A kinase. This interaction occurs within the ATP-binding site of the kinase and involves the formation of hydrogen bonds and hydrophobic interactions. [, ] This binding event ultimately inhibits Aurora A kinase activity. [, , , , , , , , , ]

Mechanism of Action

Elucidating Aurora A Kinase Function

  • Mitotic Spindle Dynamics: MLN8054 has been used to study the role of Aurora A in centrosome separation, spindle assembly, and chromosome alignment. [, , , ] Studies using MLN8054 have shown that Aurora A activity is crucial for the proper function of these mitotic processes. [, , , ]
  • Microtubule Organization: Research utilizing MLN8054 has revealed that Aurora A plays a role in regulating microtubule organization within the cell, both during mitosis and interphase. [, , ]
  • Chromosome Condensation: MLN8054 has been used to study the contribution of Aurora A to chromosome condensation during the first embryonic division in pigs. [] Inhibition of Aurora A with MLN8054 led to defects in chromosome condensation, highlighting the importance of this kinase in this process. []
  • Anticancer Drug Development: MLN8054 has been instrumental in validating Aurora A as a promising target for anticancer drug development. [, , , , ] Preclinical studies using MLN8054 have demonstrated its ability to inhibit tumor growth in various xenograft models, including colon, prostate, and lung cancers. [, , ]
  • Understanding Drug Resistance: MLN8054 has been used to investigate potential mechanisms of drug resistance to Aurora kinase inhibitors. [, ] Studies using MLN8054-resistant cell lines have identified genetic alterations and phenotypic changes associated with resistance, providing insights into potential strategies to overcome this challenge. [, ]
  • Drug Combination Studies: MLN8054 has been employed in combination with other therapeutic agents, such as paclitaxel and nocodazole, to investigate potential synergistic effects and overcome drug resistance. [, ]

Exploring New Biological Markers

  • Pharmacodynamic Biomarkers: MLN8054 has been used to identify and validate novel pharmacodynamic biomarkers of Aurora A activity, such as the localization of phosphorylated TACC3 (pSer558) and phosphorylated Lats2 (pSer83). [, ] These biomarkers can potentially be used to monitor Aurora A activity in preclinical and clinical settings. [, ]
  • Intermediate Filaments as Markers: Research using MLN8054 has suggested the potential of using phosphorylated intermediate filaments, such as vimentin (pSer412), as pharmacodynamic markers of Aurora A activity. []
Applications
  • Thyroid-Associated Orbitopathy: Recent studies have explored the potential of MLN8054 as a therapeutic agent for thyroid-associated orbitopathy (TAO). [] MLN8054 was found to reverse the pathologic gene signature in orbital adipose stem cells derived from TAO patients, suggesting a possible role for Aurora A inhibition in this condition. []

Properties

CAS Number

869363-13-3

Product Name

4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid

IUPAC Name

4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid

Molecular Formula

C25H15ClF2N4O2

Molecular Weight

476.9 g/mol

InChI

InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32)

InChI Key

HHFBDROWDBDFBR-UHFFFAOYSA-N

SMILES

C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O

Solubility

soluble in DMSO, not soluble in water.

Synonyms

4-((9-chloro-7-(2,6-difluorophenyl)-5H-pyrimidol(5,4-d)(2)benzazepin-2-yl)amino)benzoic acid
MLN8054

Canonical SMILES

C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.